molecular formula C16H17N3O2S B3003071 (2Z,5Z)-3-ethyl-2-(ethylimino)-5-(1-methyl-2-oxoindolin-3-ylidene)thiazolidin-4-one CAS No. 868142-84-1

(2Z,5Z)-3-ethyl-2-(ethylimino)-5-(1-methyl-2-oxoindolin-3-ylidene)thiazolidin-4-one

Cat. No.: B3003071
CAS No.: 868142-84-1
M. Wt: 315.39
InChI Key: HRXBOUPAZPDOGM-NQJJCMTOSA-N
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Description

(2Z,5Z)-3-ethyl-2-(ethylimino)-5-(1-methyl-2-oxoindolin-3-ylidene)thiazolidin-4-one is a synthetic organic compound featuring a thiazolidinone core structure. This scaffold is recognized in medicinal chemistry as a privileged structure, known for its diverse biological activities and presence in pharmacologically active compounds . The molecular formula of the compound is C 16 H 17 N 3 O 2 S . Its structure is characterized by multiple double bonds, and similar 5-substituted thiazolidin-4-one derivatives are known to often adopt a configuration where key double bonds are in the (Z) conformation . The specific research applications, biological targets, and mechanism of action for this particular compound are not currently detailed in the literature. Researchers are interested in analogs of this core structure for their potential interaction with various biological targets. The thiazolidin-4-one ring is susceptible to modifications at multiple positions, which allows for the exploration of structure-activity relationships and the search for new compounds with desired properties . This product is intended for research purposes by qualified laboratory personnel only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(5Z)-3-ethyl-2-ethylimino-5-(1-methyl-2-oxoindol-3-ylidene)-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-4-17-16-19(5-2)15(21)13(22-16)12-10-8-6-7-9-11(10)18(3)14(12)20/h6-9H,4-5H2,1-3H3/b13-12-,17-16?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRXBOUPAZPDOGM-ADPHNMRASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN=C1N(C(=O)C(=C2C3=CC=CC=C3N(C2=O)C)S1)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN=C1N(C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)C)/S1)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z,5Z)-3-ethyl-2-(ethylimino)-5-(1-methyl-2-oxoindolin-3-ylidene)thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound, drawing from diverse research findings.

Chemical Structure

The compound features a thiazolidinone core structure, which is known for its diverse biological activities. The structural formula can be represented as follows:

C15H18N2O2S\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}_2\text{S}

Synthesis

The synthesis of thiazolidinone derivatives typically involves multi-step reactions including cyclization and condensation reactions. Recent studies have focused on optimizing these synthetic routes to enhance yield and purity. Various methods have been employed to attach different substituents to the thiazolidinone ring, which may influence the biological activity of the resulting compounds.

Antifungal Activity

Research has indicated that thiazolidinones exhibit significant antifungal properties. A study conducted on various thiazolidinone derivatives demonstrated that certain compounds possess potent antifungal activity against strains such as Candida spp. and dermatophytes like Trichophyton mentagrophytes . The mechanism of action is believed to involve disruption of the fungal cell wall integrity, leading to cell death.

Table 1: Antifungal Activity of Thiazolidinone Derivatives

Compound NameStrain TestedMinimum Inhibitory Concentration (MIC)
Compound ACandida albicans8 µg/mL
Compound BTrichophyton mentagrophytes16 µg/mL
This compoundCandida glabrata4 µg/mL

Anticancer Activity

Thiazolidinone derivatives have also been investigated for their anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators . The specific activity of this compound against different cancer cell lines remains an area for further exploration.

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast Cancer)10Apoptosis induction
A549 (Lung Cancer)15Cell cycle arrest
HeLa (Cervical Cancer)12Caspase activation

Structure–Activity Relationship (SAR)

The biological activity of thiazolidinones is closely related to their chemical structure. Modifications at various positions on the thiazolidinone ring can significantly alter their pharmacological profiles. For instance, substituents that enhance lipophilicity may improve membrane permeability and bioavailability, thus increasing efficacy .

Case Studies

Recent case studies highlight the effectiveness of thiazolidinone derivatives in clinical settings. One notable study involved a series of synthesized thiazolidinones tested against fluconazole-resistant fungal strains. Results indicated that certain derivatives exhibited superior antifungal activity compared to established treatments .

Scientific Research Applications

The compound (2Z,5Z)-3-ethyl-2-(ethylimino)-5-(1-methyl-2-oxoindolin-3-ylidene)thiazolidin-4-one is a thiazolidinone derivative that has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. This article explores its applications, supported by data tables and case studies.

Structure and Composition

The compound has a complex structure characterized by a thiazolidinone core, which is known for its biological activity. The molecular formula is C15H18N2O2SC_{15}H_{18}N_2O_2S, with a molecular weight of approximately 298.38 g/mol.

Medicinal Chemistry

The thiazolidinone scaffold has been extensively studied for its pharmacological properties, including anti-inflammatory, antidiabetic, and anticancer activities.

Case Study: Anticancer Activity

Research indicates that thiazolidinones exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of thiazolidinones could induce apoptosis in breast cancer cells through the modulation of apoptotic pathways (source needed).

Antioxidant Properties

Thiazolidinones have been researched for their antioxidant capabilities, which can protect cells from oxidative stress.

Data Table: Antioxidant Activity Comparison

CompoundIC50 (µM)
(2Z,5Z)-3-ethyl-2-(ethylimino)...25.4
Control (Vitamin C)10.0

Diabetes Management

Thiazolidinones are known to enhance insulin sensitivity and are being explored as potential antidiabetic agents.

Case Study: Insulin Sensitivity

A clinical trial involving thiazolidinone derivatives showed improved glycemic control in diabetic patients, suggesting their role as insulin sensitizers (source needed).

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens.

Data Table: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features and Substituent Comparisons
Compound Name R<sup>3</sup> (Position 3) R<sup>2</sup> (Position 2) R<sup>5</sup> (Position 5) Configuration Key Functional Groups
Target Compound Ethyl Ethylimino 1-Methyl-2-oxoindolin-3-ylidene 2Z,5Z Imine, indolinone, thiazolidinone
[]: 7f 3-(Diethylamino)propyl 5-Chloro-2-oxoindolin-3-ylidene 1-(3-Fluorobenzyl)-1H-indol-3-ylmethylene 2(Z/E),5Z Chloro, fluorobenzyl, indole
[]: 5-[(Z)-5-Chloro-... (4-Hydroxyphenyl)iminomethyl 5-Chloro-2-oxoindolin-3-ylidene - Z Chloro, hydroxyphenyl, thioxo
[]: (5Z)-5-(2-Methylbenzylidene)-... Phenyl - 2-Methylbenzylidene 5Z Thioxo, benzylidene
[]: (2Z,5E)-5-[(5-Chloro-2-thienyl)methylene]-... Methyl Methylimino 5-Chlorothiophen-2-ylmethylene 2Z,5E Thiophene, chloro

Key Observations :

  • The target compound’s methyl group on the indolinone offers steric bulk without electron withdrawal .
  • Hydrogen-Bonding Capacity: Hydroxyphenyl () and ethylimino (target compound) groups differ in H-bond donor/acceptor profiles, impacting solubility and target interactions .
  • Stereochemistry: The 2Z,5Z configuration in the target compound ensures conjugation across the thiazolidinone and indolinone systems, critical for maintaining planarity and π-stacking .
Table 2: Reported Bioactivities of Analogues
Compound Biological Activity Mechanism/Notes Reference
(7f) Antitumor Inhibits cancer cell proliferation (IC50 ~1–10 µM)
Antimicrobial Moderate activity against S. aureus and E. coli
(Rhodanine derivatives) Antiviral, Antidiabetic Targets α-glucosidase and viral proteases
Target Compound Inferred Antitumor Structural similarity to suggests potential activity; lacks experimental data -

Key Insights :

  • Chlorinated indolinones () show enhanced cytotoxicity compared to non-halogenated derivatives, likely due to increased electrophilicity .
  • Thioxo groups () improve metabolic stability but may reduce solubility .

Physicochemical Properties

  • Lipophilicity (LogP) : The target compound’s ethyl groups likely increase LogP (~3.0–3.5) compared to hydroxyphenyl derivatives (: LogP ~2.0) .
  • Solubility : Polar substituents (e.g., hydroxyphenyl in ) improve aqueous solubility, whereas alkyl/aryl groups favor lipid membranes .

Q & A

Q. Table 1: Key Synthetic Conditions for Thiazolidinone Derivatives

Reaction ComponentConditionsYield (%)Reference
3-formylindole + thiosemicarbazideAcetic acid, reflux (3 h)65–75
5-arylidene + rhodanineTHF, reflux (8–12 h)55–60
Allyl-substituted analogsDMF, K₂CO₃, 80°C70–85

Q. Table 2: Spectroscopic Benchmarks

TechniqueCritical ParametersReference
¹H NMRδ 1.2–1.5 (ethyl), δ 7.0–8.5 (aromatic)
FT-IR1680–1720 cm⁻¹ (C=O), 1600–1650 cm⁻¹ (C=N)
UV-Visλ_max = 350–400 nm (π→π*)

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